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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

A Spectroscopic Comparison of (2-
(Methylamino)phenyl)methanol and Its
Precursors

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate
(2-(Methylamino)phenyl)methanol with its common precursors, 2-aminobenzyl alcohol and
N-methylanthranilic acid. The information presented is intended for researchers, scientists, and
professionals in drug development to facilitate the identification and characterization of these
compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-
(Methylamino)phenyl)methanol, 2-aminobenzyl alcohol, and N-methylanthranilic acid,
including *H NMR, 3C NMR, IR, and Mass Spectrometry data.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (8) in ppm
(2- Data not explicitly found in
(Methylamino)phenyl)methanol search results.
7.08 (d, J=1.7Hz), 7.00 (d,
_ J=1.7Hz), 6.68 (d, J=1.3Hz),
2-Aminobenzyl alcohol CDCls
6.65 (d, J=1.3Hz), 4.537 (s),
3.52 (s)[1]
- _ 10.1 (s), 7.809 (d), 7.379 (1),
N-Methylanthranilic acid CDCls

6.71 (d), 6.57 (t), 2.839 (s)[2]

DMSO-ds

7.816 (d), 7.387 (t), 6.687 (d),
6.575 (t), 2.842 (s)[2]

Table 2: 13C NMR Spectroscopic Data

Compound

Solvent

Chemical Shift (8) in ppm

(2-
(Methylamino)phenyl)methanol

Data not explicitly found in

search results.

2-Aminobenzyl alcohol

Data available but specific
shifts not detailed in search
results.[3][4]

N-Methylanthranilic acid

Data available but specific
shifts not detailed in search

results.[2]

Table 3: IR Spectroscopic Data
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Key Absorption Bands

Compound Technique
(cm™)
(2- Data available but specific
(Methylamino)phenyl)methanol  Vapor Phase bands not detailed in search
) results.[5]
Data available but specific
2-Aminobenzyl alcohol KBr-Pellet bands not detailed in search
results.[3]
Data available but specific
N-Methylanthranilic acid KBr-Pellet bands not detailed in search
results.[6]
Table 4. Mass Spectrometry Data
Compound lonization Method Key m/z values
(2-
_ GC-MS 137 (M+), 118, 106[5]
(Methylamino)phenyl)methanol
2-Aminobenzyl alcohol Electron lonization 123 (M+), 105, 104[3][7]

Data available but specific m/z
N-Methylanthranilic acid - values not detailed in search

results.[2]

Synthetic Pathway

The synthesis of (2-(Methylamino)phenyl)methanol often involves the reduction of N-
methylanthranilic acid. This transformation represents a key step in the production of this
important intermediate.

Click to download full resolution via product page
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Caption: Synthesis of (2-(Methylamino)phenyl)methanol from N-methylanthranilic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of the discussed compounds. Specific parameters may need to be optimized for
individual laboratory setups.

Synthesis of (2-(Methylamino)phenyl)methanol from N-Methylanthranilic Acid:

Reaction Setup: A solution of N-methylanthranilic acid in a suitable anhydrous solvent (e.g.,
diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon).

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH4), is slowly added to
the cooled solution of N-methylanthranilic acid. The reaction mixture is then stirred at room
temperature or gentle reflux until the reaction is complete, as monitored by thin-layer
chromatography (TLC).

Workup: The reaction is carefully quenched by the sequential addition of water and an
agueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic
layer is separated.

Purification: The crude product is purified by a suitable method, such as column
chromatography or distillation, to yield pure (2-(Methylamino)phenyl)methanol.

Spectroscopic Analysis:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

o Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

o Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
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internal standard.

* Infrared (IR) Spectroscopy:

o Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small
amount of the compound with dry potassium bromide and pressing the mixture into a thin
disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or
KBr).

o Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm~1.

e Mass Spectrometry (MS):

o Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
inlet system, such as direct infusion or gas chromatography (GC-MS).

o lonization: Electron ionization (El) is a common method for these types of compounds.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions
as a function of their mass-to-charge ratio (m/z).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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